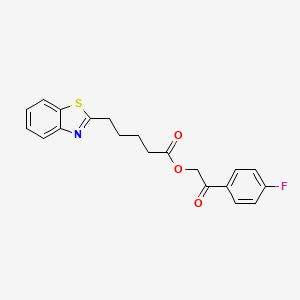

2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate

Description

Properties

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 5-(1,3-benzothiazol-2-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3S/c21-15-11-9-14(10-12-15)17(23)13-25-20(24)8-4-3-7-19-22-16-5-1-2-6-18(16)26-19/h1-2,5-6,9-12H,3-4,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPZQZKIWZYYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)OCC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate typically involves a multi-step process:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with an appropriate substrate in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester, this compound, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring

Reduction: Alcohol derivatives of the original ester

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry Applications

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The incorporation of the fluorinated phenyl group may enhance the compound's efficacy by improving its pharmacokinetic profile. For instance, a study demonstrated that similar benzothiazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines .

Materials Science Applications

The unique electronic properties of this compound make it a candidate for use in advanced materials.

Organic Semiconductors

Research indicates that compounds with similar structures can be utilized as organic semiconductors due to their ability to facilitate charge transport. The presence of the fluorine atom may enhance the electron-withdrawing properties, leading to improved conductivity .

Biological Research Applications

The compound is also being explored for its interactions with biological molecules.

Enzyme Inhibition Studies

Studies have shown that compounds similar to 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate can act as enzyme inhibitors. For example, they may inhibit certain proteases involved in disease progression .

Cellular Process Modulation

Investigations into the effects of this compound on cellular processes reveal potential roles in modulating apoptosis and cell proliferation. This could have implications for developing treatments for diseases characterized by uncontrolled cell growth .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry examined a series of benzothiazole derivatives, including those similar to our compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting effective dosage ranges for therapeutic applications.

Case Study 2: Organic Semiconductor Properties

Research conducted at a leading materials science laboratory demonstrated that a related compound exhibited superior charge transport properties when incorporated into thin-film transistors. The findings suggest potential applications in flexible electronics.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Methyl 5-(5-(2-(4-Fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)pentanoate (Compound 13e)

- Core Structure : 1,3,4-Thiadiazole replaces the benzothiazole group.

- Substituents : Contains a 4-fluorophenylacetamido group and methyl ester.

- Synthesis: Prepared via coupling of 2-(4-fluorophenyl)acetyl chloride with a thiadiazole-pentanoate precursor, yielding 84% .

- Physicochemical Properties : The methyl ester (δ 3.63 ppm in $^1$H NMR) enhances lipophilicity compared to the 2-oxoethyl ester in the target compound.

Methyl 5-(5-(2-Phenylpropanamido)-1,3,4-thiadiazol-2-yl)pentanoate (Compound 13f)

Comparison Table 1: Thiadiazole vs. Benzothiazole Derivatives

| Feature | Target Compound | Compound 13e | Compound 13f |

|---|---|---|---|

| Core Heterocycle | 1,3-Benzothiazole | 1,3,4-Thiadiazole | 1,3,4-Thiadiazole |

| Aromatic Substituent | 4-Fluorophenyl-2-oxoethyl | 4-Fluorophenylacetamido | 2-Phenylpropanamido |

| Ester Group | 2-Oxoethyl | Methyl | Methyl |

| Synthesis Yield | Not reported | 84% | Not reported |

| Key NMR Signals | Not available | δ 3.63 (CH$_3$), 7.00–7.42 (Ar-H) | Similar to 13e with phenyl shifts |

Thiazole-Triazole Hybrids (Compounds 4 and 5)

- Core Structure : Thiazole linked to 4,5-dihydropyrazole and triazole groups .

- Substituents : Dual 4-fluorophenyl groups in compound 5 vs. 4-chlorophenyl in compound 4.

- Comparison : The target compound’s benzothiazole core may adopt distinct conformations due to fused aromaticity, influencing solubility and crystal packing.

Benzothiazole-Containing Inhibitors (Cpd D)

- Structure : (1,3-Benzothiazol-2-yl)carbamoyl phenyl methanesulfonate .

- Function : Acts as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor.

Research Findings and Implications

- Synthetic Flexibility : The target compound’s 2-oxoethyl ester group may offer tunable pharmacokinetics compared to methyl esters in analogs like 13e .

- Crystallography : Tools like SHELXL and Mercury CSD enable detailed analysis of molecular conformations and intermolecular interactions (e.g., hydrogen bonding in ’s compounds) .

- Heterocycle Impact : Thiadiazole cores () favor hydrogen bonding via NH groups, whereas benzothiazoles () enhance π-π stacking due to extended aromaticity.

Biological Activity

2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 467.5 g/mol. The structure features a benzothiazole ring, which is known for its diverse biological activities, combined with a fluorinated phenyl group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H18FN3O3S2 |

| Molecular Weight | 467.5 g/mol |

| IUPAC Name | N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide |

| InChI Key | XQTPPLCBRDHYLF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, which can lead to various physiological effects. The fluorinated phenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

Antimicrobial Activity: Studies have indicated that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. The presence of the 4-fluorophenyl group may further enhance these effects by altering the electronic properties of the molecule.

Anticancer Potential: Research has suggested that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms include the inhibition of protein kinases and the activation of caspases.

Neuroprotective Effects: Some studies have explored the neuroprotective properties of benzothiazole derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and neuroinflammation.

Case Studies

- Anticancer Activity: A study published in Cancer Letters demonstrated that a related benzothiazole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

- Neuroprotection: Research conducted on zebrafish models showed that a similar compound could reduce seizure activity through neurochemical modulation, suggesting potential applications in epilepsy treatment .

- Antimicrobial Efficacy: A comparative study highlighted the antibacterial activity of various benzothiazole derivatives, indicating that modifications such as fluorination could enhance efficacy against resistant strains .

Q & A

Q. What experimental controls mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer : Standardize synthesis protocols (e.g., strict anhydrous conditions, triplicate HRMS validation). Include internal reference compounds in each assay plate. Use ANOVA with post-hoc Tukey tests to statistically isolate batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.